Lactosucrose: A Technical Guide to its Discovery, Synthesis, and Biological Activity
Lactosucrose: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, has emerged as a significant functional food ingredient owing to its prebiotic properties. First discovered in 1957, this non-digestible oligosaccharide is synthesized enzymatically from the readily available substrates, lactose (B1674315) and sucrose (B13894). Its ability to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species, has been a key driver of its research and development. This technical guide provides an in-depth overview of the historical background of lactosucrose, detailed experimental protocols for its enzymatic synthesis, a compilation of its key quantitative characteristics, and an elucidation of its mechanism of action on the gut microbiota and host signaling pathways.
Discovery and Historical Background
The journey of lactosucrose began in 1957 when Avigad and his colleagues first reported its enzymatic synthesis. Their pioneering work demonstrated that a levansucrase enzyme could catalyze the transfer of a fructosyl unit from sucrose to lactose, forming the trisaccharide O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, which they named lactosucrose.
While this initial discovery laid the groundwork, the industrial production of lactosucrose did not commence immediately. It was the growing interest in functional foods and prebiotics that revitalized research into scalable and efficient synthesis methods. Scientists began to explore a variety of microbial enzymes capable of catalyzing the transfructosylation or transgalactosylation reactions necessary for lactosucrose formation. A significant advancement in the commercial production of lactosucrose was the utilization of β-fructofuranosidase from the soil bacterium Arthrobacter sp. K-1. This enzyme proved to be highly efficient in transferring the fructosyl residue from sucrose to lactose, paving the way for the large-scale manufacturing of lactosucrose for the food industry.
Physicochemical Properties and Quantitative Data
Lactosucrose exhibits several properties that make it a valuable ingredient in food formulations. A summary of its key quantitative data is presented below.
| Property | Value | References |
| Sweetness (relative to sucrose) | ~30% | [1] |
| Caloric Value | ~1.5 - 2.0 kcal/g | [2] |
| Molecular Formula | C₁₈H₃₂O₁₆ | |
| Molar Mass | 504.44 g/mol |
Enzymatic Synthesis of Lactosucrose: Experimental Protocols
The synthesis of lactosucrose is primarily achieved through enzymatic reactions utilizing various microbial enzymes. The two main enzymatic routes are transfructosylation and transgalactosylation. Below are detailed protocols for key enzymatic synthesis methods.
Synthesis using β-Fructofuranosidase from Arthrobacter sp.
This method is widely used for the industrial production of lactosucrose.
Enzyme Source: β-fructofuranosidase from Arthrobacter sp. K-1.
Substrates:
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Sucrose
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Lactose
Reaction Mixture:
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A solution containing sucrose and lactose in a 1:1 (w/w) ratio.
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The total substrate concentration is typically between 20% and 40% (w/v).
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Phosphate (B84403) buffer (50 mM, pH 6.0-7.0).
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β-fructofuranosidase enzyme preparation.
Protocol:
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Prepare the substrate solution by dissolving sucrose and lactose in the phosphate buffer.
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Adjust the pH of the solution to the optimal range for the enzyme (typically pH 6.0-7.0).
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Pre-incubate the substrate solution at the optimal reaction temperature (typically 50-60°C).
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Add the β-fructofuranosidase to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.
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Incubate the reaction mixture with gentle agitation for a predetermined period (e.g., 10-24 hours).
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Monitor the progress of the reaction by analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).
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Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
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The resulting syrup can be further purified to concentrate the lactosucrose.
Synthesis using Levansucrase from Zymomonas mobilis
Levansucrase is another key enzyme capable of efficient lactosucrose synthesis.
Enzyme Source: Levansucrase from Zymomonas mobilis. The enzyme can be used as a crude extract or in a purified form.
Substrates:
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Sucrose
-
Lactose monohydrate
Reaction Mixture:
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An aqueous solution of 18% (w/v) sucrose and 18% (w/v) lactose monohydrate.
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Sodium acetate (B1210297) buffer (50 mM, pH 7.0).
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Levansucrase enzyme preparation (e.g., 1 unit of enzyme/ml of reaction mixture).
Protocol:
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Prepare the reaction mixture by dissolving sucrose and lactose monohydrate in the sodium acetate buffer.
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Adjust the pH to 7.0 and equilibrate the mixture to the optimal reaction temperature of 23°C.
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Initiate the reaction by adding the levansucrase enzyme.
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Incubate the reaction mixture for a specified duration, monitoring the formation of lactosucrose using HPLC.
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The reaction can be terminated by heat inactivation.
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To improve the yield, a mixed-enzyme system containing both levansucrase and glucose oxidase can be employed. Glucose oxidase converts the byproduct glucose to gluconic acid, which can drive the equilibrium towards lactosucrose formation.
Synthesis using β-Galactosidase from Bacillus circulans
This method utilizes a transgalactosylation mechanism.
Enzyme Source: β-Galactosidase from Bacillus circulans.
Substrates:
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Lactose (donor)
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Sucrose (acceptor)
Reaction Mixture:
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A solution with optimized concentrations of lactose and sucrose.
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Appropriate buffer system to maintain optimal pH for the enzyme.
Protocol:
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Prepare the substrate solution containing lactose and sucrose in the buffer.
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Adjust the pH and temperature to the optimal conditions for the β-galactosidase.
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Add the β-galactosidase to initiate the reaction. The enzyme catalyzes the transfer of a galactose unit from lactose to sucrose.
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Monitor the formation of lactosucrose and other transfer products via HPLC.
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Terminate the reaction after the desired level of conversion is achieved. It is important to note that this method can also produce other galactooligosaccharides as byproducts.[3]
Prebiotic Effects and Impact on Gut Microbiota
A primary driver for the use of lactosucrose is its prebiotic activity. As a non-digestible oligosaccharide, it passes through the upper gastrointestinal tract intact and reaches the colon, where it is selectively fermented by beneficial bacteria.
Selective Stimulation of Bifidobacterium
Numerous studies have demonstrated that lactosucrose consumption leads to a significant increase in the population of Bifidobacterium in the gut.[4] This bifidogenic effect is a hallmark of its prebiotic nature.
| Bifidobacterium Species | Effect of Lactosucrose Consumption | References |
| Bifidobacterium adolescentis | Increased abundance | |
| Bifidobacterium longum | Increased abundance | |
| Bifidobacterium catenulatum | Increased abundance | |
| Bifidobacterium bifidum | Increased abundance |
The long-term ingestion of lactosucrose has been shown to consistently elevate the levels of these beneficial bacteria.[4]
Mechanism of Action: Signaling Pathways
The beneficial effects of lactosucrose are mediated through the metabolic byproducts of its fermentation by the gut microbiota, primarily short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs act as signaling molecules that interact with host cells, particularly intestinal epithelial cells.
SCFA-Mediated Signaling in Intestinal Epithelial Cells
SCFAs produced from lactosucrose fermentation bind to and activate G-protein coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2), which are expressed on the surface of intestinal epithelial cells. This activation triggers downstream intracellular signaling cascades.
Caption: Lactosucrose fermentation and subsequent SCFA signaling in intestinal epithelial cells.
The activation of GPR41 and GPR43 by SCFAs leads to the initiation of downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. This signaling cascade results in a variety of cellular responses, including the production of chemokines and cytokines, which play a crucial role in modulating the local immune environment and maintaining the integrity of the gut barrier.
Conclusion
Lactosucrose stands as a well-researched prebiotic with a clear history of discovery and established methods for its industrial production. Its selective fermentation by beneficial gut bacteria, leading to the production of SCFAs and subsequent activation of host signaling pathways, underpins its health-promoting effects. For researchers and professionals in drug development and functional foods, lactosucrose represents a promising ingredient for modulating the gut microbiome and influencing host health. Further research into the specific downstream effects of lactosucrose-induced metabolic changes will continue to unveil its full therapeutic and functional potential.
